6-Azaniumylhexanoate

Description

Nomenclature and Definitional Aspects in Chemical and Biochemical Research

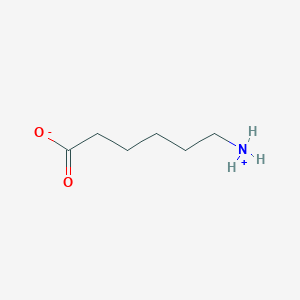

6-Azaniumylhexanoate is the IUPAC name for the zwitterionic form of 6-aminohexanoic acid nih.gov. This compound is also widely recognized by several synonyms, including 6-ammoniohexanoate, 6-aminohexanoic acid zwitterion, and epsilon-amino-N-caproate nih.govebi.ac.uk. Its molecular formula is C₆H₁₃NO₂, and it has a molecular weight of 131.17 g/mol nih.govsolubilityofthings.com.

The zwitterionic nature of this compound arises from the intramolecular transfer of a proton from the carboxyl group (-COOH) to the amino group (-NH₂), resulting in a protonated ammonium (B1175870) group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This zwitterionic form is the predominant species at physiological pH (approximately 7.3) nih.govebi.ac.uk. Physically, this compound presents as a solid nih.govsolubilityofthings.com. It exhibits high solubility in polar solvents such as water, ethanol, and acetone, a characteristic attributed to the presence of both amino and carboxylic acid functional groups that facilitate hydrogen bonding interactions. Conversely, its solubility is limited in non-polar solvents like hexane (B92381) and benzene (B151609) solubilityofthings.com.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₁₃NO₂ | nih.gov |

| Molecular Weight | 131.17 g/mol | nih.govsolubilityofthings.com |

| Physical State | Solid | nih.govsolubilityofthings.com |

| Melting Point | 205 °C | nih.govsolubilityofthings.com |

| Solubility in Water | 505.0 mg/mL at 25 °C | nih.gov |

| Zwitterionic Nature | Major species at pH 7.3 | nih.govebi.ac.uk |

Historical Trajectories of Academic Inquiry into this compound and Related Structures

The academic journey of 6-aminohexanoic acid, from which this compound derives, began to gain prominence with its recognition as a therapeutic agent. Its use in this capacity was first described in 1959 by Okamoto researchgate.net. Historically, this compound has been instrumental in the industrial production of synthetic fibers, particularly nylon researchgate.netsolubilityofthings.commdpi.commiddlebury.edu. Its role as a monomer in the polymerization of Nylon-6, where it is formed by the ring-opening hydrolysis of caprolactam, underscores its early significance in materials science ebi.ac.uk. Beyond its industrial applications, 6-aminohexanoic acid was also early on identified and studied for its antifibrinolytic properties, a biological action that has been a consistent focus of research researchgate.netsolubilityofthings.commdpi.commiddlebury.eduebi.ac.uknih.govresearchgate.netchemicalbook.com.

Contemporary Research Directions and Emerging Areas within Chemical and Biological Sciences

Contemporary research on this compound and its parent compound, 6-aminohexanoic acid, continues to expand across diverse scientific disciplines.

In chemical synthesis , 6-aminohexanoic acid serves as a crucial building block and linker. It is frequently employed in the synthesis of modified peptides and other biologically active structures, offering a hydrophobic and flexible structural element due to its methylene (B1212753) bridges researchgate.netmdpi.commiddlebury.eduresearchgate.net. This flexibility is particularly valuable in designing molecules with enhanced bioavailability by reducing susceptibility to proteolysis mdpi.com. Furthermore, it has found application in the preparation of modified graphene quantum dots, highlighting its utility in advanced material synthesis .

Within materials science , the compound maintains its importance in the production of polyamides, such as nylon-6 and nylon-66 researchgate.netsolubilityofthings.commdpi.commiddlebury.eduresearchgate.net. Recent investigations also explore its derivatives in the development of polyzwitterionic coatings for porous adsorbents, aiming to enhance blood compatibility in therapeutic apheresis by reducing protein adsorption researchgate.net.

In biological and biochemical research , 6-aminohexanoic acid is recognized as a lysine (B10760008) analog, meaning it shares structural similarities with the natural amino acid lysine but lacks an α-amino group researchgate.netmdpi.com. This structural resemblance enables it to inhibit enzymes that typically bind lysine, notably proteolytic enzymes like plasmin ebi.ac.uknih.gov. By interfering with plasmin's activation and binding to fibrin, 6-aminohexanoic acid effectively inhibits fibrinolysis researchgate.netmdpi.comchemicalbook.com. Beyond its well-established antifibrinolytic action, 6-aminohexanoic acid has been utilized as a component in growth media for the tenogenic differentiation of mesenchymal stem cells . Emerging areas of study include its role in metabolomics, with observations linking high levels of 6-aminohexanoic acid to hypercoagulation in studies involving tacrolimus-induced nephrotoxicity researchgate.net. Research also continues into understanding its precise interactions with biological systems at the molecular level, particularly its ability to engage in hydrogen bonding critical for biological activity solubilityofthings.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

6-azaniumylhexanoate |

InChI |

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9) |

InChI Key |

SLXKOJJOQWFEFD-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)[O-])CC[NH3+] |

Canonical SMILES |

C(CCC(=O)[O-])CC[NH3+] |

melting_point |

205 °C |

physical_description |

Solid |

solubility |

505.0 mg/mL at 25 °C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

Established Synthetic Routes for 6-Azaniumylhexanoate and its Analogs

The most prominent industrial route for producing 6-aminohexanoic acid involves the hydrolysis of ε-caprolactam fishersci.ca. This traditional method typically employs either acidic or basic conditions to cleave the cyclic amide bond of caprolactam, yielding 6-aminohexanoic acid in high purity fishersci.ca.

Beyond conventional chemical synthesis, biotechnological advancements have emerged, offering more sustainable and environmentally friendly routes. For instance, engineered microbial strains can synthesize 6-aminohexanoic acid from renewable resources such as cyclohexane (B81311) or cyclohexanol (B46403) through one-pot biocatalytic sequences fishersci.caontosight.ainih.gov. Another innovative approach utilizes L-lysine as a starting material, transforming it into homoproline, which is subsequently reduced to 6-aminohexanoic acid nih.gov.

Table 1: Established Synthetic Routes for 6-Aminohexanoic Acid

| Method | Starting Material(s) | Key Transformation(s) | Advantages |

| Acid/Base Hydrolysis | ε-Caprolactam | Ring-opening of cyclic amide | High purity, traditional industrial scale |

| Biocatalytic Synthesis | Cyclohexane/Cyclohexanol | Enzymatic cascades, one-pot conversion | Environmentally friendly, renewable sources |

| Biocatalytic Synthesis | L-Lysine | Cyclodeaminase, reductase | Utilizes biomass-derived material |

Advanced Methodologies for Stereoselective Synthesis of this compound Derivatives

While 6-aminohexanoic acid itself is an achiral molecule, advanced methodologies focus on the stereoselective synthesis of its chiral derivatives or analogs, which incorporate stereocenters to achieve specific spatial arrangements. These techniques are crucial for developing non-proteinogenic amino acids with defined stereochemistry.

Key strategies for stereoselective synthesis of such derivatives include:

Organoborane Chemistry: This approach leverages chiral, non-racemic organoboranes in reactions like the Brown boron alkylation to achieve high stereoselectivity. Techniques such as Matteson asymmetric homologation and rhodium-catalyzed asymmetric hydroboration are employed to prepare the necessary chiral organoboranes nih.gov.

Wittig Reaction: The Wittig reaction, conducted under mild phase-transfer conditions, facilitates the stereoselective synthesis of unsaturated and functionalized L-NHBoc amino acids. This method allows for the precise grafting of various functional groups onto the amino acid's lateral chain without compromising its stereochemical integrity thegoodscentscompany.com.

Photoredox Catalysis: Visible light-promoted photoredox catalysis offers a convenient protocol for stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines. This method provides a pathway for synthesizing unnatural α-amino acids, utilizing ubiquitous carboxylic acids as radical precursors without prior derivatization nih.gov.

Chiral Pool and Oxazolidinone Derivatives: Strategies often involve the use of readily available chiral pool starting materials or the preparation of chiral, non-racemic vic-amino alcohols and their 2-oxazolidinone (B127357) derivatives through asymmetric functionalization of alkenes massbank.jp. For example, (4S,5S)-4-formyl-5-vinyl-2-oxazolidinone can be stereoselectively converted into natural nonproteinogenic amino acids like (2S,3R)-3-amino-2-hydroxydecanoic acid massbank.jpatamanchemicals.com.

These advanced methodologies enable the creation of complex this compound derivatives with tailored stereochemistry, opening avenues for new applications in pharmaceuticals and materials science.

Polymerization and Covalent Functionalization Strategies for this compound-Containing Molecules

The incorporation of this compound moieties into polymeric structures and its use in covalent functionalization are pivotal for developing advanced materials with enhanced properties.

While 6-aminohexanoic acid itself is not typically polymerized via free-radical mechanisms, its derivatives can be designed as monomers for such processes, leading to zwitterionic polymers. These polymers contain both positive and negative charges within their repeating units, exhibiting unique properties.

Controlled radical polymerization techniques are widely utilized for the synthesis of zwitterionic polymers with precise control over molecular weight and architecture.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a highly effective method for synthesizing zwitterionic polymers, such as poly(sulfobetaine methacrylate) (p(SBMA)) and amino-acid-derived polyacrylamides, with narrow molecular weight distributions epa.govatamankimya.comamericanelements.comwikipedia.org. This technique offers excellent control over the polymerization process.

Atom Transfer Radical Polymerization (ATRP): ATRP is another controlled radical polymerization method that can be employed for zwitterionic polymer synthesis. It is particularly useful for growing polymer brushes from surfaces (surface-initiated ATRP, SI-ATRP) fishersci.co.ukuni.luadvancedchemtech.com. While effective, some studies suggest that RAFT may offer superior control for certain zwitterionic monomers wikipedia.org.

Zwitterionic monomers typically contain both a zwitterionic group and a polymerizable functional group (e.g., vinyl, acrylate, methacrylate (B99206), acrylamide) atamankimya.com. Alternatively, zwitterionic functionalities can be introduced into pre-formed polymers through post-polymerization modification epa.govfishersci.co.uk.

Table 2: Zwitterionic Polymerization Techniques

| Polymerization Method | Characteristics | Example Monomers/Polymers |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Controlled, narrow molecular weight distribution | Sulfobetaine methacrylate (SBMA), amino-acid-derived acrylamides |

| Atom Transfer Radical Polymerization (ATRP) | Controlled, suitable for polymer brushes, surface-initiated | Cysteine methacrylate (CysMA), carboxybetaine methacrylate (CBMA) uni.luadvancedchemtech.com |

| General Free-Radical Polymerization | Initiator-driven, versatile | Various zwitterionic monomers with polymerizable groups atamankimya.com |

Polymers containing this compound or other zwitterionic moieties are highly valued for their application in surface modification and coating strategies, primarily due to their exceptional antifouling properties and biocompatibility fishersci.co.ukuni.luuni.lufishersci.ca.

The antifouling mechanism of zwitterionic polymers is attributed to their ability to form tightly bound hydration layers around their polymer chains through strong electrostatically induced hydration fishersci.co.ukuni.lufishersci.ca. This dense water layer acts as a physical and energetic barrier, effectively repelling non-specific protein adsorption and preventing cell adhesion, thereby inhibiting biofouling fishersci.co.ukuni.lufishersci.ca.

Common methods for surface functionalization include:

"Graft from" Method: This approach involves immobilizing polymerization initiators directly onto the substrate surface, followed by in-situ polymerization. This technique allows for the creation of high-density polymer brush coatings uni.lu. Surface-initiated ATRP (SI-ATRP) is a prominent example of this method fishersci.co.ukuni.luadvancedchemtech.com.

"Graft to" Method: In this strategy, pre-synthesized zwitterionic polymers are directly grafted onto the substrate surface. This often involves chemical reactions between reactive end-groups on the polymer chains (e.g., thiol end-groups) and complementary functionalities on the substrate wikipedia.orguni.lu.

Atmospheric Plasma-Induced Polymerization: This rapid and efficient technique is used for surface modification of biomedical devices, enabling the creation of anti-fouling layers without the need for traditional initiators uni.lu.

Layer-by-Layer (LBL) Assembly: Zwitterionic structures can be assembled onto membranes in a layer-by-layer fashion, with subsequent treatments like UV irradiation to enhance biocompatibility uni.lu.

Table 3: Surface Modification Strategies with Zwitterionic Polymers

| Strategy | Description | Advantages | Applications |

| "Graft from" | In-situ polymerization from surface-immobilized initiators | High polymer packing density, controlled brush growth | Biomedical devices, antifouling coatings |

| "Graft to" | Direct grafting of pre-synthesized polymers onto surfaces | Versatile for various polymer architectures | Contact lenses, biocompatible surfaces |

| Plasma-Induced Polymerization | Rapid, initiator-free polymerization on surfaces | Efficient for biomedical devices | Antifouling layers, improved hemocompatibility |

| Layer-by-Layer Assembly | Sequential deposition of zwitterionic layers, often with post-treatment | Tunable film thickness, enhanced biocompatibility | Membranes, bio-inert surfaces |

6-Aminohexanoic acid (Ahx), as a non-proteinogenic ω-amino acid, is frequently incorporated into peptide sequences to modify their properties and enhance their functionality epa.govfishersci.at.

Its hydrophobic and flexible structure, characterized by terminal amino and carboxylic acid groups, makes it an ideal linker or spacer in peptide synthesis fishersci.caepa.govfishersci.atwikipedia.org. When incorporated, 6-aminohexanoic acid can:

Enhance Binding and Flexibility: It can serve as a flexible spacer between a peptide and a label (e.g., biotin, fluorescent tags), facilitating better binding to sterically hindered substrates wikipedia.org.

Improve Bioavailability and Stability: Incorporation of 6-aminohexanoic acid into peptide sequences can increase their hydrophobicity, improve bioavailability, and enhance stability against proteolytic degradation, leading to more effective therapeutic agents fishersci.cafishersci.at.

Modulate Structural Properties: It can improve coating efficiency in immunoassays (e.g., ELISA) and enhance the stability of peptide-coated surfaces fishersci.at. Furthermore, it can stabilize the active sites of peptides in biosensors, thereby improving their sensitivity and binding characteristics epa.gov. It can also facilitate the adoption of specific conformations, such as β-turns, in peptide structures fishersci.at.

Standard peptide synthesis techniques are employed for the incorporation of this compound moieties:

Solid-Phase Peptide Synthesis (SPPS): This widely used method allows for the straightforward incorporation of 6-aminohexanoic acid, similar to standard amino acids, by utilizing appropriately protected amino acid derivatives epa.govwikipedia.orgfishersci.ca.

Solution-Phase Synthesis: For the assembly of larger peptides and small proteins, protected peptide segments can be coupled in solution, providing an alternative route for incorporating 6-aminohexanoic acid wikipedia.org.

The ability to integrate 6-aminohexanoic acid into peptides expands the design possibilities for peptide-based drugs, enabling the creation of compounds with tailored pharmacological properties, such as enhanced potency in conotoxin analogs fishersci.cafishersci.ca.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic and Separation Science Applications in Research

High-Resolution Separation Techniques in Biochemical Analysis

High-resolution separation techniques are fundamental for isolating and purifying 6-Azaniumylhexanoate from complex matrices, as well as for its quantitative analysis. Given its zwitterionic nature, chromatographic methods must be carefully optimized to account for both its basic and acidic functionalities.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for the separation and quantification of this compound. Mixed-mode stationary phase columns are particularly effective for this compound due to their ability to interact with both ionic and hydrophobic moieties. For instance, Primesep A and Newcrom AH columns, which are mixed-mode, have been successfully employed for the retention and separation of 6-aminohexanoic acid sielc.comsielc.com.

The separation typically involves an isocratic elution method, utilizing a mobile phase composed of water, acetonitrile (B52724) (MeCN), and an acidic buffer, such as perchloric acid or sulfuric acid, to control the ionization state of the compound and optimize retention sielc.comsielc.com. Detection is commonly achieved using ultraviolet (UV) spectroscopy at low wavelengths, such as 200 nm, where the carboxylate group exhibits absorption sielc.comsielc.com.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Value | Source |

| Column Type | Mixed-mode (e.g., Primesep A, Newcrom AH) | sielc.comsielc.com |

| Mobile Phase | Water, Acetonitrile, Acidic Buffer (e.g., HClO₄, H₂SO₄) | sielc.comsielc.com |

| Elution Mode | Isocratic | sielc.comsielc.com |

| Detection Wavelength | UV 200 nm | sielc.comsielc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the determination of this compound, especially in biological fluids ebi.ac.uk. This technique allows for the precise quantification of the compound even at low concentrations, leveraging both chromatographic separation and mass-to-charge ratio detection ebi.ac.uk.

Applications of Advanced Instrumental Techniques in Chemical Analysis

Advanced instrumental techniques provide crucial spectroscopic data for the definitive identification and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen and carbon atoms. Both ¹H NMR and ¹³C NMR spectra are readily available for 6-aminohexanoic acid (the neutral form which is in equilibrium with the zwitterion) nih.govnih.govbmrb.io. Spectra are typically acquired in deuterated water (D₂O) at neutral pH, where the zwitterionic form predominates nih.govnih.gov.

Table 2: Representative ¹H NMR Chemical Shifts for this compound (in D₂O, pH 7.0)

| Proton Environment (Approximate) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Source |

| -CH₂-COO⁻ | ~2.19 - 2.21 | Triplet | 2H | nih.govnih.gov |

| -CH₂-CH₂-COO⁻ | ~1.57 - 1.68 | Multiplet | 2H | nih.govnih.gov |

| -CH₂-CH₂-CH₂-COO⁻ | ~1.34 - 1.40 | Multiplet | 2H | nih.govnih.gov |

| -CH₂-CH₂-NH₃⁺ | ~1.55 - 1.65 | Multiplet | 2H | nih.govnih.gov |

| -CH₂-NH₃⁺ | ~2.98 - 3.01 | Triplet | 2H | nih.govnih.gov |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing direct and long-range correlations between carbon and hydrogen atoms, confirming the connectivity within the molecule nih.govbmrb.io.

Mass Spectrometry (MS) Mass spectrometry provides information on the molecular weight and fragmentation patterns of this compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) is typically observed, with a predicted m/z of 132.10192 for 6-aminohexanoic acid uni.lu. Other adducts like [M+Na]⁺ (m/z 154.08386) and [M+NH₄]⁺ (m/z 149.12846) can also be detected uni.lu.

Table 3: Predicted Mass Spectrometry Adducts for this compound

| Adduct Type | m/z (Predicted) | Source |

| [M+H]⁺ | 132.10192 | uni.lu |

| [M+Na]⁺ | 154.08386 | uni.lu |

| [M+NH₄]⁺ | 149.12846 | uni.lu |

| [M-H]⁻ | 130.08736 | uni.lu |

Tandem mass spectrometry (MS/MS) provides characteristic fragmentation ions that aid in structural confirmation. For example, GC-EI-TOF MS and LC-ESI-QTOF MS2 have been used to generate fragmentation spectra, revealing diagnostic ions that correspond to the loss of small molecules or specific functional groups nih.gov.

Infrared (IR) Spectroscopy IR spectroscopy provides a fingerprint of the functional groups present in this compound. Characteristic absorption bands confirm the presence of both the protonated amine and deprotonated carboxylate groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) (Approximate) | Description | Source |

| -NH₃⁺ | ~3000-2500 (broad) | N-H stretching (ammonium ion) | chemicalbook.comnist.gov |

| -COO⁻ | ~1600-1550 | Asymmetric stretching of carboxylate ion | chemicalbook.comnist.gov |

| -COO⁻ | ~1440-1360 | Symmetric stretching of carboxylate ion | chemicalbook.comnist.gov |

| -CH₂- | ~2950-2850 | C-H stretching (aliphatic) | chemicalbook.comnist.gov |

Strategies for Comprehensive Structural Elucidation in Natural Product Chemistry

While this compound is often synthesized, the principles of comprehensive structural elucidation, typically applied in natural product chemistry, are entirely relevant for its definitive characterization, especially if isolated from complex biological or synthetic mixtures. These strategies involve an integrated approach combining multiple analytical techniques.

The primary strategy involves the synergistic application of high-resolution separation techniques with advanced spectroscopic methods nih.govnih.govresearchgate.net. Initial purification and separation of this compound from a mixture would typically be achieved using HPLC, as detailed previously sielc.comsielc.com. The purified fractions are then subjected to a battery of spectroscopic analyses.

A critical aspect of structural elucidation is the comparison of experimental data with authentic standard compounds nih.gov. By comparing retention times in chromatography and spectral data (NMR, MS, IR) with a known standard of this compound (or 6-aminohexanoic acid), definitive identification can be achieved nih.gov. For compounds that possess stereocenters (though this compound does not), advanced techniques such as Marfey's method or ion mobility-mass spectrometry (IM-MS) can be employed to determine absolute configurations jst.go.jpnsf.gov. While this compound is achiral, the broader context of amino acid elucidation often involves these sophisticated approaches for resolving stereoisomers. This multi-technique approach ensures a robust and comprehensive structural elucidation.

Computational and Theoretical Studies of 6 Azaniumylhexanoate

Quantum Mechanical and Molecular Dynamics Simulations of 6-Azaniumylhexanoate Systems

Quantum mechanical methods elucidate fundamental electronic structures, energies, and properties by solving the Schrödinger equation, while molecular dynamics simulations show how molecules move and interact over time. researchgate.net The combination of QM and MD, often in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, allows for accurate and efficient study of complex molecular systems, including those in solutions and proteins. nih.gov

Solvation thermodynamics describes the energy changes associated with a molecule transferring from a gas phase to a solution, considering interactions between the solute and solvent. libretexts.orgmdpi.com This process can be conceptually broken down into two steps: creating a cavity in the solvent and then inserting the solute and turning on its interactions with the solvent. libretexts.org

For molecules like this compound, which can exist in zwitterionic forms, understanding solvation is critical due to the presence of charged groups (ammonium and carboxylate). Computational studies investigate how solvent molecules (e.g., water) interact with these charged centers through electrostatic interactions and hydrogen bonding. libretexts.org The free energy of solvation is a key parameter, and its components, such as enthalpy and entropy of solvation, can provide detailed insights into the nature of these interactions. nih.gov For instance, the entropy of solvation often compensates for the energy of solvation, where stronger solute-solvent interactions lead to a more negative energy but also restrict solvent molecule motions, incurring an entropy penalty. nih.gov

While specific direct studies on the solvation thermodynamics of this compound were not extensively detailed in the search results, the principles of solvation thermodynamics and solvent interactions are broadly applied in computational chemistry to understand how molecules behave in solution. libretexts.orgmdpi.comsemanticscholar.orgmpg.de For example, free energy perturbation calculations are used to compute solvation free energies by gradually "turning on" the interaction between solvent and solute in MD simulations. nih.gov

Conformational analysis explores the various three-dimensional arrangements (conformations) a molecule can adopt and their relative energies. The energy landscape describes the free energy distribution of these conformational states and the energy barriers between them. chemrxiv.orgnih.gov

For molecules containing flexible chains, such as the hexanoate (B1226103) chain in this compound, molecular dynamics simulations are particularly useful for exploring the conformational space. doi.org Studies on substituted 6-aminohexanoates have shown that molecular dynamics simulations can predict non-planar conformations and indicate that the alkyl and hexanoate chains can change almost freely. doi.org This flexibility is crucial for understanding how the molecule might interact with other biological systems or its environment. The concept of an energy landscape helps visualize these different conformations and the transitions between them, which are vital for understanding dynamic behaviors. chemrxiv.orgnih.govgoogle.comgoogle.com

Investigation of Solvation Thermodynamics and Solvent Interactions

Docking and Binding Free Energy Calculations in Molecular Recognition Studies

Molecular docking and binding free energy calculations are computational techniques used to predict how a molecule (ligand) binds to a target macromolecule (receptor), such as a protein. sebastianraschka.comnih.gov These methods are fundamental in molecular recognition studies, aiming to understand the specificity and strength of interactions. frontiersin.orgunibo.it

While direct docking studies specifically on "this compound" as a ligand were not found, 6-aminohexanoic acid (Ahx) has been used as a linker in peptide drug design, where its role in connecting different domains or pharmacophores is investigated using molecular dynamics simulations and binding free energy calculations. researchgate.netchemrxiv.org For example, 6-aminohexanoic acid (Ahx) was used as a linker in a designed peptide (IL8RPLoops) where molecular dynamics simulations were performed to study its conformational behavior and interaction with a receptor. researchgate.net In other studies, aminohexanoic acid has been used as a spacer in building blocks for PSMA theranostics, and molecular dynamics simulations were employed to analyze the interactions and stability of these complexes. chemrxiv.org

Binding free energy (ΔGbind) is a key thermodynamic quantity that determines the affinity between a ligand and a receptor. sebastianraschka.comresearchgate.net It is calculated as the difference between enthalpic (ΔH) and entropic (TΔS) contributions. sebastianraschka.com Computational methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are widely used to estimate these binding free energies from molecular dynamics trajectories, providing insights into the energetic contributions of specific interactions. researchgate.net

Predictive Modeling for Biochemical Interactions and Reaction Pathways

Predictive modeling, often utilizing computational chemistry techniques, aims to forecast biochemical interactions and reaction pathways. This involves simulating complex biological processes and understanding the underlying chemical transformations. researchgate.net

For 6-aminohexanoic acid, computational modeling has been used in the context of enzyme engineering. For example, predictive computational protocols, combined with molecular dynamics, have supported the redesign of the catalytic properties of D-amino acid decarboxylases to introduce activity with 2-aminopimelic acid, which leads to 6-aminohexanoic acid upon decarboxylation. nih.gov This demonstrates the application of computational modeling in predicting and guiding modifications for specific biochemical outcomes. Such modeling can also predict novel metabolites and interconnect metabolic pathways, based on fundamental organic and enzyme chemistry. researchgate.net

Quantum-Chemical Analyses of Molecular Interactions for Biochemical Systems

Quantum-chemical analyses provide detailed insights into the nature of molecular interactions, which are crucial for understanding biochemical systems. These analyses go beyond classical force fields by considering the electronic structure of molecules. researchgate.netmongoliajol.info

Quantum chemical computations are used to characterize intermolecular interactions, including weak interactions like hydrogen bonding, which are ubiquitous in biological systems. mongoliajol.infochemrxiv.org These methods can determine optimal geometries, analyze electron distribution, and predict reactivity descriptors. mongoliajol.infomdpi.com For complex biochemical systems, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are often employed. These methods treat the chemically active region (where reactions or strong interactions occur) with high-level quantum mechanics, while the surrounding environment is modeled with less computationally intensive molecular mechanics. nih.govfrontiersin.org This allows for the study of chemical processes in solutions and within proteins, offering insights into reaction mechanisms and biomolecular recognition. nih.govresearchgate.net

For instance, quantum chemical calculations can be used to study the interaction of amino acids with various environments or other molecules, providing a deeper understanding of the forces that govern their behavior in biological contexts. mongoliajol.infochemrxiv.org

Mechanistic Studies on Biological Roles and Molecular Interactions

Enzymatic Pathways and Catalytic Mechanisms Involving 6-Azaniumylhexanoate

Enzymes, as biological catalysts, are central to virtually all cellular processes, including metabolism, digestion, and DNA functions, by converting substrates into products. researchgate.netwikipedia.org The activity of these enzymes is tightly regulated through various mechanisms, such as proenzyme activation, feedback inhibition, and induction. accessscience.com this compound has been observed to participate in and influence several enzymatic processes.

While enzymes facilitate specific chemical reactions by binding substrates at their active sites, which are composed of specific amino acid residues, the direct role of this compound as a substrate undergoing transformation in established enzymatic pathways is an area of ongoing investigation. accessscience.com The binding of substrates to an enzyme's active site can induce conformational changes, which are crucial for the catalytic process. accessscience.com

This compound has been shown to act as an enzyme activator. Notably, it accelerates the rate of activation of porcine plasminogen by urokinase. This activation is specifically mediated via the kringle1-4 domains of plasminogen. nih.gov

Enzyme inhibitors are molecules that bind to an enzyme, thereby blocking or reducing its activity. This can occur either by binding directly to the active site, preventing substrate access, or by binding to an allosteric site, which alters the enzyme's catalytic efficiency. wikipedia.orgbyjus.com Inhibitors can be classified as reversible, forming non-covalent interactions and allowing the enzyme to regain function upon dissociation, or irreversible, forming strong chemical bonds that lead to permanent inactivation. wikipedia.orgbyjus.comlibretexts.org

Analogs of compounds, including those related to this compound, can function as antimetabolites. These analogs can exhibit a higher affinity for an enzyme than its natural substrate, leading to the deactivation and inhibition of the enzyme. libretexts.org For instance, transition state analogs are designed to mimic the high-energy intermediate state of a reaction, allowing them to bind very strongly to the enzyme's active site, thus acting as potent inhibitors. wikipedia.org Research has also explored compounds like 6-[acetyl(hydroxy)amino]-2-azaniumylhexanoate and N-Acetyl-D-lysine (which is (2R)-6-acetamido-2-azaniumylhexanoate) in the context of enzyme activity and inhibition, indicating the potential for this compound analogs to modulate enzyme function. molaid.com

Research on Enzyme-Substrate Recognition and Transformational Pathways

Mechanistic Research on Protein and Peptide Incorporation of this compound Residues

The incorporation of non-proteinogenic amino acids like this compound into proteins and peptides is a specialized area of study. While 6-aminohexanoic acid has been mentioned in the context of the "incorporation of free amino acids or peptides into peptide sequences," specific detailed mechanistic research on its direct incorporation as a residue into proteins or peptides, similar to how canonical amino acids are incorporated during translation, is limited in the provided search results. molaid.com However, computational studies have utilized this compound as a solute in aqueous environments to investigate its behavior within protein binding pockets, suggesting its potential for interaction with protein structures in various contexts, particularly in computational drug discovery. scribd.comscribd.com

Studies on Molecular Interactions with Endogenous Biomolecules (e.g., Arginine, Calcium)

This compound, being structurally related to lysine (B10760008) (an epsilon-amino acid), exhibits molecular interactions with other endogenous biomolecules, notably arginine and calcium. Lysine has been observed to interact with arginine, and high concentrations of lysine may affect the body's ability to transport arginine. medicalnewstoday.com This suggests a potential competitive or modulatory interaction between compounds like this compound and arginine in certain biological processes.

Furthermore, lysine is known to enhance calcium absorption. Individuals consuming lysine supplements are advised to monitor their calcium intake due to this interaction. medicalnewstoday.com Calcium itself is a crucial second messenger in signal transduction pathways, involved in processes such as neurotransmitter release and muscle contraction, and serves as a cofactor for numerous enzymes, including those essential for blood clotting. drugbank.com Calcium can also influence the absorption of various medications and interact with other substances like antacids, which can affect the absorption of minerals such as iron and zinc. drugbank.comwebmd.comebsco.com While these interactions highlight the complex interplay of biomolecules, direct detailed studies on this compound's specific molecular interactions with arginine or calcium, beyond its structural relation to lysine, require further focused investigation. Computational approaches have been employed to study the interactions of arginine residues within enzyme active sites with various ligands, demonstrating the intricate nature of such molecular recognition. researchgate.net

Research into Biological Pathway Modulation and Network Analysis

Biological networks are fundamental representations of interactions among various components of a biological system, including genes, diseases, drugs, and cells. frontiersin.org Network analysis is an invaluable tool for integrating diverse biological data and gaining a comprehensive understanding of complex biological systems. frontiersin.orgnih.gov

The compound this compound has been studied as a solute in computational drug discovery methodologies, which frequently involve biochemical pathway analysis and network analysis. scribd.comscribd.com This indicates its relevance in understanding and potentially modulating biological pathways, particularly in the context of drug-target interactions.

Metabolism is a core biological process, essential for cellular growth, energy production, and the establishment of cell identity. nih.gov Metabolic network modeling provides deep insights into the molecular mechanisms of organisms by correlating genomic information with molecular physiology. These models reconstruct metabolic pathways, breaking them down into their constituent reactions and enzymes, and analyze them within the context of the entire cellular network. wikipedia.org This approach allows for the identification of key metabolic features, such as growth yield, resource distribution, and network robustness. wikipedia.org

Computational models, including constraint-based models (CBMs) and Stoichiometric Metabolic Network (SMN) models, are widely used to investigate metabolic regulation networks and the roles of metabolites in various model systems. frontiersin.orgfrontiersin.org These models can be applied to understand and optimize the production of specific compounds and to analyze complex microbial communities. frontiersin.orgfrontiersin.org The inclusion of this compound as a solute in computational drug discovery studies underscores its consideration within the framework of cellular metabolomic networks in model systems, suggesting ongoing efforts to understand its influence on and integration into these intricate metabolic landscapes. scribd.comscribd.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.